molecular formula C12H16Cl2O6 B15170567 acetic acid;(1S)-1-(2,4-dichlorophenyl)ethane-1,2-diol CAS No. 647026-55-9

acetic acid;(1S)-1-(2,4-dichlorophenyl)ethane-1,2-diol

Cat. No.: B15170567
CAS No.: 647026-55-9
M. Wt: 327.15 g/mol
InChI Key: PQZDWEGQZGSDCZ-YCBDHFTFSA-N
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Description

The compound "acetic acid;(1S)-1-(2,4-dichlorophenyl)ethane-1,2-diol" consists of two components: (1S)-1-(2,4-dichlorophenyl)ethane-1,2-diol (CAS 14866-28-5) and acetic acid. The diol component features a stereospecific (1S)-configuration and a 2,4-dichlorophenyl substituent, which confers significant polarity and reactivity due to the electron-withdrawing chlorine atoms . The acetic acid likely acts as a counterion or solvent in formulations, enhancing solubility or stability. This compound is structurally related to intermediates in agrochemicals and pharmaceuticals, as evidenced by its dichlorophenyl motif, a common feature in antifungal and herbicide agents .

Properties

CAS No.

647026-55-9

Molecular Formula

C12H16Cl2O6

Molecular Weight

327.15 g/mol

IUPAC Name

acetic acid;(1S)-1-(2,4-dichlorophenyl)ethane-1,2-diol

InChI

InChI=1S/C8H8Cl2O2.2C2H4O2/c9-5-1-2-6(7(10)3-5)8(12)4-11;2*1-2(3)4/h1-3,8,11-12H,4H2;2*1H3,(H,3,4)/t8-;;/m1../s1

InChI Key

PQZDWEGQZGSDCZ-YCBDHFTFSA-N

Isomeric SMILES

CC(=O)O.CC(=O)O.C1=CC(=C(C=C1Cl)Cl)[C@@H](CO)O

Canonical SMILES

CC(=O)O.CC(=O)O.C1=CC(=C(C=C1Cl)Cl)C(CO)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of acetic acid;(1S)-1-(2,4-dichlorophenyl)ethane-1,2-diol typically involves the reaction of 2,4-dichlorophenyl ethane with acetic acid under controlled conditions. The reaction may require a catalyst to facilitate the formation of the desired product. Common catalysts used in such reactions include palladium or copper-based catalysts.

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical reactors where the reactants are combined under optimized conditions to maximize yield and purity. The process may include steps such as purification and crystallization to obtain the final product in a usable form.

Chemical Reactions Analysis

Types of Reactions

Acetic acid;(1S)-1-(2,4-dichlorophenyl)ethane-1,2-diol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.

    Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like sodium hydroxide (NaOH) or other nucleophiles can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

Acetic acid;(1S)-1-(2,4-dichlorophenyl)ethane-1,2-diol has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a starting material for the preparation of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biological molecules.

    Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which acetic acid;(1S)-1-(2,4-dichlorophenyl)ethane-1,2-diol exerts its effects involves interactions with molecular targets such as enzymes or receptors. The compound may bind to specific sites on these targets, altering their activity and leading to various biological effects. The pathways involved can include signal transduction, metabolic processes, and gene expression regulation.

Comparison with Similar Compounds

Dichlorophenyl-Substituted Diols

  • (1S)-1-(2-Chlorophenyl)ethane-1,2-diol (CAS 126534-31-4):
    • Similarity: 0.95 (based on substituent position and stereochemistry) .
    • Key difference: A single chlorine atom at the 2-position reduces steric hindrance and alters electronic properties compared to the 2,4-dichloro derivative.
  • Functional group contrast: The amino group enhances nucleophilicity, whereas chlorine atoms in the target compound increase electrophilicity.

Acetic Acid Derivatives

  • 2,4-Dichlorophenyl Acetic Acid (DCAA) (CAS 131864-71-6):
    • Used as a derivatized surrogate standard in analytical chemistry .
    • Comparison: The carboxylic acid group in DCAA provides stronger acidity (pKa ~2.8) compared to the diol-acetic acid system, which is more pH-neutral.

Physicochemical Properties

Compound Melting Point (°C) Solubility Key Functional Groups Reference
(1S)-1-(2,4-Dichlorophenyl)ethane-1,2-diol Not reported Polar solvents Diol, 2,4-dichlorophenyl
3-(2,4-Dichlorophenyl)-5-methyl-1-(4-nitrophenyl)-4-phenylaminocarbonylpyrazole 208–210 Dioxane-ethanol Pyrazole, dichlorophenyl
2,4-Dichlorophenyl acetic acid Not reported MTBE, methanol Carboxylic acid, dichlorophenyl

Data Tables

Table 1: Similarity Scores of Structural Analogs (Based on )

Compound Name CAS Number Similarity Score
(1S)-1-(2-Chlorophenyl)ethane-1,2-diol 126534-31-4 0.95
(S)-α-(Chloromethyl)-2,4-dichlorobenzyl alcohol 3391-10-4 0.91
1-(3,5-Dichlorophenyl)ethane-1,2-diamine 1089348-03-7 Not scored

Q & A

Q. What is the mechanistic pathway for synthesizing esters from acetic acid and (1S)-1-(2,4-dichlorophenyl)ethane-1,2-diol under acidic conditions?

The reaction proceeds via a four-step esterification mechanism:

  • Protonation : Concentrated H₂SO₄ protonates the carbonyl oxygen of acetic acid, enhancing its electrophilicity .
  • Nucleophilic attack : The hydroxyl group of the diol attacks the protonated carbonyl carbon, forming a tetrahedral intermediate .
  • Proton transfer : A proton shifts from the intermediate to regenerate the acidic catalyst .
  • Elimination : Water is removed, yielding the ester product. Methodological Note: Monitor reaction progress via TLC or NMR to confirm intermediate formation and product purity.

Q. How can researchers purify (1S)-1-(2,4-dichlorophenyl)ethane-1,2-diol after synthesis?

Post-synthesis purification often involves:

  • Acid-base workup : Neutralize excess acid with aqueous K₂CO₃ .
  • Solvent extraction : Use ether or methyl tert-butyl ether (MTBE) to isolate the diol .
  • Recrystallization : Optimize solvent polarity (e.g., hot water or methanol/water mixtures) to remove impurities .

Advanced Research Questions

Q. What experimental models are suitable for studying the nephrotoxicity of (1S)-1-(2,4-dichlorophenyl)ethane-1,2-diol metabolites?

The compound’s metabolites (e.g., oxalic acid) induce calcium oxalate (CaOx) nephropathy. Key steps include:

  • Animal models : Administer 1% ethane-1,2-diol analogs in drinking water for 28 days to simulate CaOx deposition in renal tissues .
  • Biochemical assays : Quantify urinary oxalate levels via ion chromatography or enzymatic assays to correlate with renal damage .
  • Contradiction Alert: Species-specific metabolic rates (e.g., hepatic alcohol dehydrogenase activity) may alter oxalate yield; validate models using histopathology .

Q. How do structural modifications to the dichlorophenyl or diol moieties affect biological activity?

  • Substitution patterns : Analogs with electron-withdrawing groups (e.g., 2,4-dichloro) enhance metabolic stability compared to unsubstituted phenyl rings .
  • Diol configuration : The (1S)-stereochemistry influences binding to renal transporters, as shown in comparative studies of (±)-1-phenylethane-1,2-diol derivatives .
  • Methodological Tip: Use molecular docking simulations to predict interactions with oxalate-metabolizing enzymes (e.g., glycolate oxidase).

Q. What advanced analytical techniques are recommended for quantifying trace impurities in acetic acid;(1S)-1-(2,4-dichlorophenyl)ethane-1,2-diol?

  • HPLC-DAD/MS : Employ reverse-phase C18 columns with MTBE:methanol gradients to resolve diastereomers .
  • Derivatization : Convert hydroxyl groups to trimethylsilyl ethers for enhanced GC-MS sensitivity .
  • NMR spectroscopy : Use ¹H-¹³C HSQC to assign stereochemistry and detect <0.1% impurities .

Data Contradiction Analysis

Q. Why do synthesis yields vary significantly across studies using similar diol precursors?

Discrepancies arise from:

  • Catalyst efficiency : H₂SO₄ concentration impacts protonation rates; excess acid may degrade sensitive dichlorophenyl groups .
  • Solvent effects : Polar aprotic solvents (e.g., DMF) improve diol solubility but may promote side reactions .
  • Resolution Strategy: Optimize reaction parameters via Design of Experiments (DoE) to identify critical variables .

Q. How can conflicting reports on the compound’s renal toxicity be reconciled?

Variations in toxicity profiles stem from:

  • Dose-dependent effects : Low doses may upregulate antioxidant defenses, masking nephrotoxicity observed at higher doses .
  • Metabolic interindividual variability : Genetic polymorphisms in alcohol dehydrogenase alter glycolic/oxalic acid ratios .
  • Methodological Recommendation: Conduct dose-response studies in isogenic animal models to control for metabolic differences.

Structural and Functional Characterization

Q. What computational tools are effective for predicting the compound’s reactivity in aqueous environments?

  • DFT calculations : Model the energy barrier for nucleophilic attack at the carbonyl carbon under varying pH conditions .
  • Molecular dynamics : Simulate solvation effects on the dichlorophenyl group’s hydrophobicity .

Q. How does the (1S)-stereochemistry influence intermolecular interactions in crystalline forms?

  • X-ray crystallography : Reveals hydrogen-bonding networks between diol hydroxyls and acetic acid’s carbonyl oxygen .
  • Key Insight: The (1S) configuration enhances crystal packing efficiency compared to racemic mixtures, as seen in related pyridinyl-diol derivatives .

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